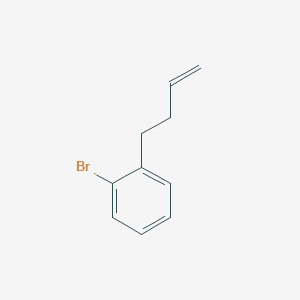

4-(2-Bromophenyl)-1-butene

Overview

Description

4-(2-Bromophenyl)-1-butene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butene moiety. This structure is of interest in organic chemistry due to its potential as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in various studies. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, which involved several steps including alkenyl addition of bromine and debrominative decarboxylation, with an overall yield based on the starting ketone . Another study investigated the synthesis of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene, where the bromine atom was substituted with selenolates to form monoselenides . Although these methods do not directly describe the synthesis of 4-(2-Bromophenyl)-1-butene, they provide insights into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was elucidated, revealing a gauche-trans-gauche conformation of the methylene chain . Similarly, the structure of a compound formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene was clarified to be 1-bromo-3-phenyl-2-butene . These studies highlight the importance of structural analysis in understanding the conformation and geometry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds like 4-(2-Bromophenyl)-1-butene can undergo various chemical reactions. For instance, 1-bromo-3-buten-2-one was used as a building block in organic synthesis, where it was reduced to the corresponding alcohol and reacted with primary amines to form heterocycles . The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can be a site for nucleophilic substitution or serve as a leaving group in elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and affect the boiling point, melting point, and solubility. The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, although not the same as 4-(2-Bromophenyl)-1-butene, provides an example of a brominated compound with a detailed characterization including elemental analysis and spectroscopic data . These properties are crucial for the practical application and handling of the compound in a laboratory setting.

Scientific Research Applications

1. Stereochemical Outcomes in Chemical Reactions

4-(2-Bromophenyl)-1-butene plays a role in stereochemical outcomes of chemical reactions. For instance, in McMurry coupling of 4-bromoacetophenone, it results in specific isomers, highlighting its utility in understanding stereochemical properties and reaction mechanisms (Daik et al., 1998).

2. Building Blocks for Molecular Electronics

This compound is a useful precursor in the synthesis of molecular wires, integral to molecular electronics. It acts as a building block for creating various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for electronic applications (Stuhr-Hansen et al., 2005).

3. Hydrovinylation Reactions

It is involved in hydrovinylation reactions, a type of chemical reaction that combines ethylene and functionalized vinylarenes. This process results in high-yield and selective production of 3-(4-bromophenyl)-1-butene, showcasing its importance in organic synthesis (RajanBabu et al., 2003).

4. Involvement in Stereospecific Addition Reactions

The compound reacts in stereospecific manners, such as in the production of disilacyclobutenes. This reaction's mechanism has been investigated and provides insights into stereospecific addition and cycloaddition reactions (Kinjo et al., 2007).

5. Role in Double-Bond Isomerization

4-(2-Bromophenyl)-1-butene is involved in the thermal chemistry of hydrocarbons, particularly in the isomerization of double bonds. This understanding is crucial in the study of reaction mechanisms and catalyst development (Lee & Zaera, 2005).

6. Synthesis of Monofluorobutene Derivatives

It reacts in a way that leads to the formation of a variety of polyfunctional monofluoroalkene derivatives, proving its utility in synthetic organic chemistry and the development of new compounds (Matsuo & Kende, 1991).

7. Studies in Reaction Dynamics and Photolysis

The compound has been used in studies investigating the reaction dynamics of radical isomers and photolytic precursors, contributing to the understanding of unimolecular reaction dynamics (Miller et al., 2005).

8. Investigating Rotational Isomerism

It is significant in the study of rotational isomerism, particularly in halobutenes. These studies are important for understanding molecular structure and dynamics (Crowder & Smyrl, 1971).

properties

IUPAC Name |

1-bromo-2-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTVAFQKTIHSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392932 | |

| Record name | 4-(2-bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-1-butene | |

CAS RN |

71813-50-8 | |

| Record name | 4-(2-bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)